

Application Notes and Protocols: 1-Demethyl-Colchicine in Animal Models of Cancer

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Compound of Interest		
Compound Name:	Colchicine, 1-demethyl-	
Cat. No.:	B15125229	Get Quote

Introduction

1-demethyl-colchicine, also known as N-deacetyl-N-formyl-colchicine, is a derivative of colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale).[1][2] Unlike its parent compound, which is known for its anti-mitotic properties but also significant toxicity, 1-demethyl-colchicine and its prodrugs have been primarily investigated as vascular-disrupting agents (VDAs) in oncology.[3][4] The most extensively studied compound in this class is the water-soluble phosphate prodrug ZD6126.[3][5] In vivo, ZD6126 is rapidly converted by phosphatases into its active form, N-acetylcolchinol, which exerts potent anti-tumor effects by selectively targeting the immature and poorly formed vasculature of solid tumors.[5] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of cancer.

Mechanism of Action: Vascular Disruption

The primary anti-cancer mechanism of 1-demethyl-colchicine's active form, N-acetylcolchinol, is not direct cytotoxicity to cancer cells but rather the targeted disruption of tumor vasculature. [6][7] The process begins with the systemic administration of the prodrug ZD6126, which is then converted to the active molecule.

• Tubulin Binding: N-acetylcolchinol binds to the colchicine-binding site on β-tubulin, a key component of cellular microtubules.[5]

Methodological & Application

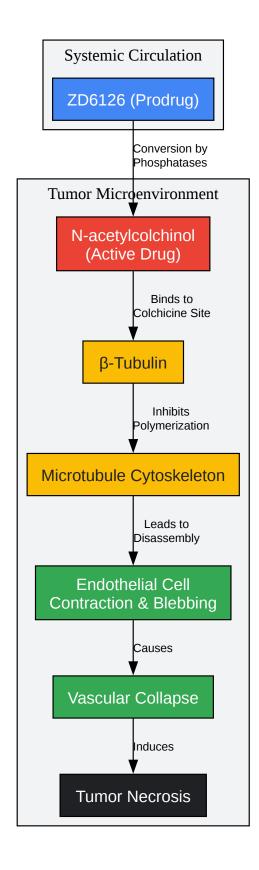




- Microtubule Depolymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the microtubule cytoskeleton.[4][5]
- Endothelial Cell Shape Change: Tumor endothelial cells are particularly sensitive to this disruption. The collapse of their cytoskeleton induces rapid changes in cell morphology, including cell contraction and membrane blebbing.[5]
- Vascular Collapse: These morphological changes lead to the loss of endothelial cell integrity, causing a collapse of the tumor's blood vessels.[8] This results in a shutdown of blood flow to the tumor core.
- Tumor Necrosis: The acute deprivation of oxygen and nutrients leads to extensive hemorrhagic necrosis in the central regions of the tumor, typically observed within 24 hours of administration.[6][9]

This selective action spares the more stable, well-established vasculature of healthy tissues, providing a therapeutic window.[8] However, a thin rim of viable tumor cells often remains at the periphery, which is supplied by the more stable vasculature of the host tissue.[6][7]









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